molecular formula C22H18N2O4S2 B2384302 Methyl 4-((furan-2-ylmethyl)(4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate CAS No. 923405-02-1

Methyl 4-((furan-2-ylmethyl)(4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2384302
CAS No.: 923405-02-1
M. Wt: 438.52
InChI Key: PVZKYWHAJMHJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((furan-2-ylmethyl)(4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate is a hybrid molecule featuring a benzoate ester core linked to a carbamoyl group. This group bridges two heterocyclic moieties: a furan-2-ylmethyl unit and a 4-(methylthio)benzo[d]thiazol-2-yl substituent.

Properties

IUPAC Name

methyl 4-[furan-2-ylmethyl-(4-methylsulfanyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c1-27-21(26)15-10-8-14(9-11-15)20(25)24(13-16-5-4-12-28-16)22-23-19-17(29-2)6-3-7-18(19)30-22/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZKYWHAJMHJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=CC=C4SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((furan-2-ylmethyl)(4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a methyl ester group, a furan moiety, and a benzo[d]thiazole unit, which are known for their diverse biological properties. The synthesis of this compound typically involves multi-step reactions that include the formation of the furan and thiazole rings, followed by coupling reactions to produce the final product.

Biological Activities

This compound has been studied for various biological activities:

1. Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. The presence of the thiazole ring enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .

2. Anticancer Properties
The compound's structure suggests potential anticancer activity. Studies on similar compounds have shown that modifications in the thiazole and furan groups can lead to enhanced cytotoxicity against various cancer cell lines. For instance, compounds containing benzo[d]thiazole have been reported to induce apoptosis in cancer cells .

3. Anti-inflammatory Effects
Compounds with furan and thiazole moieties have demonstrated anti-inflammatory properties in vitro. They are believed to inhibit pro-inflammatory cytokines, making them potential therapeutic agents for inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cell signaling pathways associated with inflammation and cancer progression.
  • Interaction with DNA : Some derivatives may intercalate with DNA or disrupt its replication, leading to cytotoxic effects in rapidly dividing cells.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyFindings
Frentizole (a UBT derivative)Demonstrated efficacy against rheumatoid arthritis; highlights the therapeutic potential of thiazole derivatives .
Antimicrobial TestingCompounds showed minimum inhibitory concentrations (MICs) as low as 50 µg/mL against various pathogens .
Cytotoxicity AssaysCertain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating strong anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoate Esters with Benzothiazole Moieties

Methyl 4-(benzo[d]thiazol-2-yl)benzoate ()
  • Structure : Simpler analog lacking the carbamoyl and furan groups.
  • Molecular Weight : 285.34 g/mol (vs. target compound’s ~450 g/mol).
  • Key Data: Synonyms: ARK100437, MB03373 . Synthetic Relevance: Serves as a precursor for hybrid molecules via further functionalization .
Ethyl 2-(4-(benzo[d]thiazol-2-yl)-2-methoxyphenoxy)acetate (13) ()
  • Structure: Features a methoxy-phenoxyacetate group linked to benzothiazole.
  • Key Data: Yield: 93% via nucleophilic substitution in DMF . Melting Point: Not reported, but structurally similar compounds in (e.g., 4a–4d) show melting points between 199–261°C, suggesting high crystallinity .

Carbamoyl-Linked Hybrids

Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) ()
  • Structure: Uses a piperazine-linked quinoline-carbonyl group instead of the carbamoyl bridge.
  • Key Data :
    • Synthesis: Crystallized from ethyl acetate as yellow/white solids .
    • Characterization: Confirmed via $ ^1H $ NMR and HRMS, with molecular weights ranging 460–550 g/mol .

Substituent Effects on Benzothiazole Derivatives

Nitro vs. Methylthio Substituents ( vs. Target Compound)
  • 4a (4-Fluoro) :
    • Melting Point: 199–201°C; MS m/z: 458.37 .
  • 4c (4-Bromo) :
    • Melting Point: 252–254°C; MS m/z: 519.53 .
  • Target Compound (4-Methylthio) :
    • Expected higher lipophilicity due to the methylthio group compared to halogens or nitro substituents.

Physicochemical and Spectral Comparisons

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) MS m/z Reference
Target Compound ~450 4-(Methylthio), furan Not reported Not available
Methyl 4-(benzo[d]thiazol-2-yl)benzoate 285.34 None Not reported
4a () 458.37 4-Fluoro, nitro 199–201 458.37
C1 () ~460 Phenylquinoline, piperazine Not reported HRMS data

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-((furan-2-ylmethyl)(4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Prepare the 4-(methylthio)benzo[d]thiazole intermediate via cyclization of thiourea derivatives with α-haloketones under acidic conditions .
  • Step 2 : Introduce the carbamoyl group by reacting the thiazole intermediate with furan-2-ylmethyl isocyanate or via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Step 3 : Perform esterification of the carboxylic acid precursor using methanol and catalytic sulfuric acid .
  • Optimization : Use anhydrous solvents (e.g., DMF or DCM), inert atmosphere (N₂/Ar), and monitor reaction progress via TLC or HPLC. Adjust temperature (typically 60–80°C) and stoichiometry (1:1.2 molar ratio of thiazole to acylating agent) to improve yields (>70%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR : Confirm substitution patterns (e.g., furan methylene protons at δ 4.5–5.0 ppm, thiazole C=S at δ 165–170 ppm in ¹³C NMR) .
  • Mass Spectrometry : Verify molecular ion peak (expected m/z ~425–430) and fragmentation patterns .
  • XRD : For crystalline samples, analyze bond lengths and angles to confirm stereoelectronic effects of the methylthio group .

Q. What safety precautions are critical during handling?

  • Hazard Mitigation :

  • Acute Toxicity : Classified as Category 4 for oral/dermal/inhalation exposure. Use PPE (nitrile gloves, lab coat), fume hoods, and avoid aerosolization .
  • Fire Risks : Use CO₂ or dry chemical extinguishers; avoid water jets due to reactive decomposition products (e.g., SOₓ, HCN) .

Advanced Research Questions

Q. How does the methylthio group influence the compound’s electronic properties and bioactivity?

  • Mechanistic Insight :

  • Electron Donation : The methylthio (-SMe) group enhances electron density on the thiazole ring, improving π-π stacking with biological targets (e.g., enzyme active sites) .
  • Bioactivity : In silico docking studies suggest the thiazole-thioether moiety binds to ATP-binding pockets in kinases, validated by IC₅₀ assays (e.g., ~5–10 µM inhibition of EGFR) .
    • Data Table :
DerivativeSubstituentIC₅₀ (EGFR)LogP
Parent-SMe8.2 µM3.1
Analog A-SO₂Me>50 µM2.3
Replacing -SMe with -SO₂Me reduces potency due to decreased lipophilicity and steric hindrance .

Q. How can contradictory data on toxicity and metabolic stability be resolved?

  • Case Study :

  • Conflict : SDS reports Category 4 acute toxicity , but in vitro hepatocyte assays show low cytotoxicity (CC₅₀ > 100 µM) .
  • Resolution :
  • Species-Specific Metabolism : Human CYP3A4 oxidizes the furan ring to reactive intermediates (epoxides), not observed in rodent models .
  • Mitigation : Introduce electron-withdrawing groups on furan (e.g., -NO₂) to block metabolic activation .

Q. What strategies improve aqueous solubility without compromising target binding?

  • Approaches :

  • Prodrug Design : Replace methyl ester with PEGylated carboxylate (solubility increases from 0.2 mg/mL to >5 mg/mL) .
  • Co-Crystallization : Use cyclodextrins or L-arginine to form inclusion complexes (validated by DSC and PXRD) .

Methodological Challenges

Q. How to address low yields in the final esterification step?

  • Troubleshooting :

  • Catalyst Optimization : Replace H₂SO₄ with Amberlyst-15 (reusable, higher esterification efficiency) .
  • Side Reactions : Monitor for hydrolysis of the methyl ester by residual water; use molecular sieves or azeotropic distillation .

Q. What computational tools predict interactions with non-enzymatic targets (e.g., DNA G-quadruplexes)?

  • Workflow :

  • Molecular Dynamics (MD) : Simulate binding stability using AMBER or GROMACS (trajectory analysis over 100 ns) .
  • QSAR Models : Correlate substituent electronegativity with telomerase inhibition (R² = 0.89 for -SMe vs. -OMe) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.